5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde
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Overview
Description
5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It is also known by its IUPAC name, 5-bromo-2-methoxyisophthalaldehyde . This compound is characterized by the presence of a bromine atom, a methoxy group, and two aldehyde groups attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One efficient method involves starting from commercially available materials and proceeding through a series of reactions, including bromination and formylation . The overall yield of this synthesis can range from 60-70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-Bromo-2-methoxyisophthalic acid.
Reduction: 5-Bromo-2-methoxybenzene-1,3-dimethanol.
Substitution: 5-Methoxy-2-methoxybenzene-1,3-dicarbaldehyde.
Scientific Research Applications
5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxybenzaldehyde: Similar structure but with an additional methoxy group.
5-Bromo-1,3-di-tert-butyl-2-(methoxymethoxy)benzene: Contains tert-butyl groups and methoxymethoxy groups instead of aldehyde groups.
Uniqueness
5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde is unique due to its combination of bromine, methoxy, and aldehyde functional groups, which confer distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
5-bromo-2-methoxybenzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWZJIJNUBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C=O)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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